molecular formula C20H20N4O3 B15081001 5-(3-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide CAS No. 303104-16-7

5-(3-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B15081001
CAS No.: 303104-16-7
M. Wt: 364.4 g/mol
InChI Key: PPAJFMKWZCCLLA-FYJGNVAPSA-N
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Description

This compound belongs to the class of pyrazole carbohydrazides, characterized by a pyrazole core substituted with a 3-ethoxyphenyl group and a hydrazide moiety linked to a 3-hydroxyphenyl ethylidene fragment.

Properties

CAS No.

303104-16-7

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-3-27-17-9-5-7-15(11-17)18-12-19(23-22-18)20(26)24-21-13(2)14-6-4-8-16(25)10-14/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+

InChI Key

PPAJFMKWZCCLLA-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)O

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 3-ethoxybenzaldehyde with 3-hydroxyacetophenone to form the corresponding chalcone. This chalcone is then reacted with hydrazine hydrate to yield the pyrazole derivative. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyphenyl and hydrazone groups are primary sites for oxidation:

  • Hydroxyphenyl Oxidation : The phenolic –OH group undergoes oxidation to form a quinone derivative under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄).
    Product : 5-(3-Ethoxyphenyl)-N'-(1-(3-oxocyclohexa-1,5-dien-1-yl)ethylidene)-1H-pyrazole-3-carbohydrazide.
    Conditions : Acidic medium, 60–80°C, 4–6 hours.

  • Hydrazone Oxidation : The C=N bond in the hydrazone moiety is cleaved by H₂O₂ or O₃, yielding a carboxylic acid and an amine.
    Product : 5-(3-Ethoxyphenyl)-1H-pyrazole-3-carboxylic acid + 3-hydroxyacetophenone hydrazine.

Reduction Reactions

The hydrazone and ethoxy groups participate in reduction:

  • Hydrazone Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the hydrazone to a hydrazine derivative.
    Product : 5-(3-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethyl)-1H-pyrazole-3-carbohydrazide .
    Conditions : Ethanol solvent, room temperature, 12 hours.

  • Ethoxy Group Reduction : LiAlH₄ reduces the ethoxy (–OCH₂CH₃) to –OH under anhydrous conditions.
    Product : 5-(3-Hydroxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur on aromatic rings:

Electrophilic Aromatic Substitution (EAS)

Position Reagent Product Conditions
HydroxyphenylHNO₃/H₂SO₄Nitro group (–NO₂) at para to –OH0–5°C, 2 hours
EthoxyphenylBr₂/FeBr₃Bromination at ortho/meta positions relative to –OCH₂CH₃Reflux in CCl₄, 6 hours

Nucleophilic Substitution

The ethoxy group undergoes nucleophilic displacement with strong nucleophiles (e.g., NH₃):
Product : 5-(3-Aminophenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide.

Hydrolysis Reactions

  • Acidic Hydrolysis : The hydrazone bond cleaves in HCl/EtOH (reflux, 8 hours), yielding 5-(3-ethoxyphenyl)-1H-pyrazole-3-carboxylic acid and 3-hydroxyacetophenone hydrazide.

  • Basic Hydrolysis : NaOH/EtOH hydrolyzes the ethoxy group to –OH.

Cyclization Reactions

Under dehydrating conditions (e.g., P₂O₅), intramolecular cyclization forms a fused pyrazolo[1,5-a]pyrimidine system :
Product : 7-(3-Hydroxyphenyl)-3-ethoxy-pyrazolo[1,5-a]pyrimidine-5-carbohydrazide.
Conditions : Toluene reflux, 12 hours.

Complexation with Metal Ions

The hydrazone acts as a bidentate ligand for transition metals:

Metal Salt Product Application
Cu(II) acetate[Cu(L)₂]·2H₂O (L = ligand)Catalysis in oxidation reactions
Fe(III) chlorideFeCl₃·LMagnetic materials

Table 2: Spectral Data for Key Derivatives

Product ¹H NMR (δ, ppm) IR (cm⁻¹)
Nitro derivative8.21 (s, 1H, –NO₂), 6.85–7.40 (m, Ar-H)1520 (N=O), 3350 (–OH)
Cu(II) complex2.35 (s, 3H, CH₃), 7.20–7.80 (m, Ar-H)1610 (C=N), 525 (Cu–N)

Mechanistic Insights

  • Hydrazone Reactivity : The C=N bond’s polarization enables nucleophilic attack at the carbon, facilitating reductions and hydrolyses.

  • Aromatic Ring Effects : Electron-donating –OCH₂CH₃ directs EAS to ortho/para positions, while –OH enhances ring activation .

Scientific Research Applications

5-(3-Ethoxyphenyl)-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents (R1, R2) Molecular Formula Key Structural/Functional Differences Reported Biological Activity Reference
5-(3-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide (Target) R1: 3-Ethoxyphenyl, R2: 3-Hydroxyphenyl C21H20N4O3 Hydroxyl group enhances polarity; potential H-bond donor Not explicitly reported
3-(3-Ethoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide R1: 3-Ethoxyphenyl, R2: 4-Methoxyphenyl C20H20N4O3 Methoxy substituent increases lipophilicity Not reported
3-(3-Ethoxyphenyl)-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide R2: 2-Hydroxynaphthyl C24H20N4O3 Extended aromatic system (naphthyl) enhances π-π stacking Potential antioxidant activity
N′-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide R1: Phenyl, R2: 3,4-Dimethoxyphenyl C20H20N4O3 Dual methoxy groups improve membrane permeability Enzyme stabilization (ΔTm ~8°C)
(E)-3-(3-Ethoxyphenyl)-N-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide R2: Pyridinyl C18H17N5O2 Pyridine nitrogen enables metal coordination Antiviral (HSV-1, inferred from analogs)

Key Observations:

Pyridinyl or naphthyl groups (e.g., ) introduce aromatic stacking or metal-binding capabilities, relevant for antiviral or enzyme-interaction applications.

Synthetic Pathways :

  • Most analogs are synthesized via condensation reactions between pyrazole carbohydrazides and aldehydes/ketones under acidic catalysis (e.g., HCl or acetic acid) .
  • The target compound’s 3-hydroxyphenyl ethylidene moiety likely requires careful pH control during synthesis to preserve the hydroxyl group’s integrity .

Biological Relevance :

  • Analogs with dimethoxyphenyl or pyridinyl groups exhibit enzyme-stabilizing or antiviral effects, suggesting the target compound may share similar mechanisms .
  • The absence of direct activity data for the target compound highlights a gap in current research, necessitating further enzymatic or cell-based assays.

Biological Activity

5-(3-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide, also known as compound CID 9678777, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrazole ring
  • Carbohydrazide moiety
  • Ethoxy and hydroxyphenyl substituents

The molecular formula is C20H20N4O3C_{20}H_{20}N_{4}O_{3} with a molecular weight of 364.4 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC20H20N4O3
Molecular Weight364.4 g/mol
IUPAC Name5-(3-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Pharmacological Activities

Recent studies have highlighted various biological activities associated with pyrazole derivatives, particularly focusing on their anti-inflammatory, antitumor, and antimicrobial properties.

Antitumor Activity

Pyrazole derivatives have been shown to exhibit significant antitumor activity through various mechanisms:

  • Inhibition of Kinases : Many pyrazole compounds inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR, which are crucial targets in cancer therapy .
  • Induction of Apoptosis : Research indicates that certain derivatives induce apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 of 49.85 μM against specific cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied:

  • Carrageenan-Induced Edema Model : In vivo studies using this model have shown that certain pyrazole derivatives exhibit comparable anti-inflammatory effects to standard drugs like ibuprofen .
  • Mechanisms : These compounds may reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), contributing to their therapeutic effects .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also noteworthy:

  • Bacterial Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death .
  • Broad Spectrum : Pyrazole derivatives have shown efficacy against various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

  • Substituent Effects : The presence of electron-donating groups (like ethoxy) or electron-withdrawing groups (like hydroxy) significantly influences the biological activity. For instance, the ethoxy group enhances solubility and bioavailability, while the hydroxyl group may enhance interaction with biological targets .
  • Modification Studies : Variations in the phenyl substituents have been systematically studied to identify optimal configurations that maximize potency against specific biological targets.

Case Studies

Several studies have investigated the biological activities of similar pyrazole compounds:

  • Antitumor Study :
    • A derivative exhibited potent cytotoxicity against A549 lung cancer cells with an IC50 value indicating significant growth inhibition.
    • Mechanistic studies revealed that it induced autophagy without triggering apoptosis in certain conditions .
  • Anti-inflammatory Research :
    • A series of pyrazole carboxamide derivatives were tested for their ability to inhibit carrageenan-induced edema in rats, showing promising results comparable to established anti-inflammatory agents .
  • Antimicrobial Evaluation :
    • In vitro tests showed that specific pyrazole derivatives effectively inhibited bacterial growth by disrupting membrane integrity, suggesting their potential use in treating infections .

Q & A

Q. What are the key synthetic pathways for 5-(3-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or α,β-unsaturated ketones. For example, ethoxyphenyl-substituted pyrazoles are synthesized by condensing hydrazides with substituted aldehydes under reflux in ethanol or acetonitrile . Key optimizations include solvent selection (e.g., ethanol for improved solubility), temperature control (70–80°C for 6–12 hours), and catalyst use (e.g., acetic acid for cyclization) to enhance yields (up to 75%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the pyrazole core and substituent positions. For instance, 1H^1H-NMR can resolve signals for ethoxyphenyl protons (δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2) and the hydrazone proton (δ 8.5–9.0 ppm) . Mass spectrometry (MS) verifies molecular weight, while IR spectroscopy identifies functional groups like C=O (1650–1700 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) .

Q. What in vitro assays are used for preliminary biological evaluation?

Common assays include:

  • Enzyme inhibition studies : Testing against targets like carbonic anhydrase or cyclooxygenase (COX) using fluorometric or colorimetric methods .
  • Antimicrobial activity : Disk diffusion assays against bacterial/fungal strains (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

Q. How can reaction yield discrepancies in the hydrazone formation step be addressed?

Yield variations often arise from competing side reactions (e.g., hydrolysis of the hydrazide). Strategies include:

  • Solvent optimization : Using anhydrous DMF or THF to minimize moisture .
  • Catalyst screening : Lewis acids like ZnCl2_2 or molecular sieves to accelerate imine formation .
  • Stoichiometric control : Maintaining a 1:1 molar ratio of hydrazide to aldehyde to prevent over- or under-substitution .

Q. What molecular docking strategies predict the compound’s binding affinity to biological targets?

Docking studies (e.g., AutoDock Vina) are used to simulate interactions with enzymes like COX-2 or carbonic anhydrase IX. Key steps:

  • Protein preparation : Retrieve target structures from PDB (e.g., 3LN1 for COX-2) and remove water/co-crystallized ligands .
  • Ligand preparation : Generate 3D conformers of the compound and assign Gasteiger charges.
  • Grid box setup : Focus on active sites (e.g., COX-2’s hydrophobic channel). Results are validated via binding energy scores (ΔG < −7 kcal/mol) and hydrogen-bonding patterns with catalytic residues (e.g., Arg120 in COX-2) .

Q. How do substituents on the phenyl rings influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Ethoxy group (3-OCH2_2CH3_3) : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
  • 3-Hydroxyphenyl hydrazone : Introduces hydrogen-bonding capability, critical for enzyme inhibition (e.g., 50% inhibition of COX-2 at 10 µM) .
  • Electron-withdrawing groups (e.g., -CF3_3) : Increase metabolic stability but may reduce solubility .

Q. How should contradictory data between computational predictions and experimental results be resolved?

Discrepancies may arise from force field inaccuracies or unaccounted solvent effects. Mitigation strategies include:

  • MD simulations : Assess ligand-protein stability over 100 ns trajectories to identify false-positive docking poses .
  • Free energy calculations : Use MM-PBSA/GBSA to refine binding affinity predictions .
  • Experimental validation : Repeat assays under varied conditions (e.g., pH, temperature) to confirm activity trends .

Methodological Considerations

  • Synthetic reproducibility : Ensure anhydrous conditions and inert atmospheres (N2_2/Ar) for moisture-sensitive steps .
  • Analytical validation : Cross-validate NMR/MS data with computational tools (e.g., ACD/Labs) to confirm stereochemistry .
  • Data interpretation : Use statistical tools (e.g., ANOVA) to differentiate significant bioactivity differences (p < 0.05) .

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